6-Ethoxyquinolin-8-amine

説明

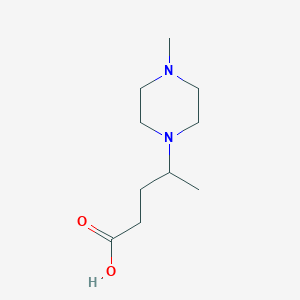

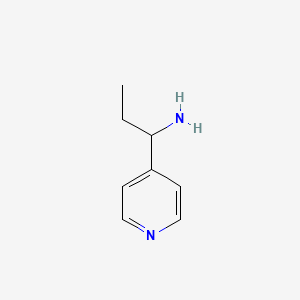

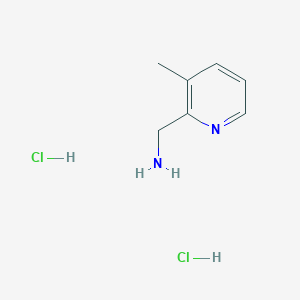

6-Ethoxyquinolin-8-amine is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antioxidant Properties

6-Ethoxyquinolin-8-amine, also known as ethoxyquin, has been studied for its antioxidant properties. One study utilized electron spin resonance (ESR) to demonstrate that ethoxyquin partly exists in a free radical form, indicating its role as a radical scavenger and antioxidant. This property was further influenced by exposure to UV light, as observed in the study by Skaare and Henriksen (1975) in the Journal of the Science of Food and Agriculture (Skaare & Henriksen, 1975).

Biological Activities

Ethoxyquin's biological activities have been a subject of research, particularly regarding its impact on blood pressure, respiration, and smooth muscle. According to a study by Fassett and Hjort (1938) in the Journal of Pharmacology and Experimental Therapeutics, secondary amines like ethoxyquin exhibit pressor activity, influencing vascular systems and potentially impacting blood pressure and smooth muscle functions (Fassett & Hjort, 1938).

Antitumor Activity

A 2012 study in the journal Molecules by Károlyi et al. explored the synthesis of functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including derivatives of ethoxyquin, and investigated their antitumor activity. This research provided insights into the potential of ethoxyquin derivatives in cancer treatment (Károlyi et al., 2012).

Impact on Mitochondrial Function

Reyes et al. (1995) in Biochemical Pharmacology investigated the effect of ethoxyquin on mitochondrial function. The study revealed that ethoxyquin could inhibit mitochondrial electron transport, which has implications for understanding its potential toxicological effects and influence on cellular energy metabolism (Reyes et al., 1995).

作用機序

Target of Action

6-Ethoxyquinolin-8-amine is a derivative of 8-quinolinamines . The primary targets of 8-quinolinamines are the liver stages of Plasmodium infections . These compounds are effective against these stages and are thus administered for radical cure and presumptive antirelapse therapy against relapsing malaria .

Mode of Action

It is known that 8-quinolinamines interact with the liver stages of plasmodium infections . This interaction results in the clearance of liver-stage parasites, especially those from Plasmodium vivax .

Biochemical Pathways

8-quinolinamines are known to interfere with the life cycle of the Plasmodium parasite, particularly the liver stages .

Pharmacokinetics

It is known that 8-quinolinamines, such as primaquine and tafenoquine, have different elimination half-lives . Primaquine has a half-life of 6 hours, while tafenoquine has a much longer half-life of 14 days . These properties affect the bioavailability of the drugs and their effectiveness in treating malaria.

Result of Action

The result of the action of this compound is the clearance of liver-stage parasites, especially those from Plasmodium vivax . This leads to the prevention of relapsing malaria as well as causal prophylaxis for malaria infections .

Action Environment

The action of this compound, like other 8-quinolinamines, can be influenced by environmental factors. For instance, the toxicity of 8-quinolinamines is known to be higher in individuals deficient in glucose-6-phosphate dehydrogenase (G6PD) . This is an important consideration in the administration of these drugs.

生化学分析

Biochemical Properties

6-Ethoxyquinolin-8-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit potent antimalarial activity by interacting with enzymes involved in the Plasmodium falciparum life cycle . Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions . The nature of these interactions often involves the formation of hydrogen bonds and coordination bonds, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In particular, it has demonstrated significant antimalarial activity by inhibiting the growth of Plasmodium falciparum in infected red blood cells . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound has been shown to interfere with the electron transport chain in mitochondria, leading to reduced ATP production and subsequent cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific enzymes and proteins, inhibiting their activity and disrupting normal cellular functions. For example, this compound has been shown to inhibit the activity of dihydrofolate reductase, an enzyme critical for DNA synthesis and repair . Additionally, this compound can induce changes in gene expression by binding to DNA and altering transcriptional activity . These interactions ultimately lead to the inhibition of cell growth and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH . Over extended periods, this compound may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent inhibition of cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit the growth of Plasmodium species without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted from the body . These metabolic processes can influence the compound’s bioavailability and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, transporters and binding proteins may facilitate the movement of this compound within the body, influencing its localization and accumulation in specific tissues . These distribution patterns are critical for understanding the compound’s therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been shown to accumulate in mitochondria, where it disrupts the electron transport chain and inhibits ATP production . Additionally, this compound can localize to the nucleus, where it interacts with DNA and influences gene expression . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its efficacy and specificity .

特性

IUPAC Name |

6-ethoxyquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-14-9-6-8-4-3-5-13-11(8)10(12)7-9/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCXOJNSYQZFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C2C(=C1)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)